6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde
Overview
Description
6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde is an organic compound with the molecular formula C12H14O It is a derivative of benzoannulene, featuring a tetrahydro structure with an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with an aromatic aldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the cyclization process, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6,7,8,9-tetrahydro-5H-benzoannulene-5-carboxylic acid.
Reduction: 6,7,8,9-tetrahydro-5H-benzoannulene-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic systems, influencing molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid : Similar structure but with a carboxylic acid group instead of an aldehyde.
- 5-phenyl-6,7,8,9-tetrahydro-5H-benzo7annulene : Features a phenyl group at the 5-position instead of an aldehyde.
- 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo 7annulene-1,3-dicarbonitrile : Contains amino and dicarbonitrile groups, making it structurally distinct .
Uniqueness
The uniqueness of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde lies in its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research domains .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-11-7-2-1-5-10-6-3-4-8-12(10)11/h3-4,6,8-9,11H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQORLPGPBSEBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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